

# Ethyl 5-aminopyridine-3-carboxylate basic properties

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## Compound of Interest

Compound Name: *Ethyl 5-aminopyridine-3-carboxylate*

Cat. No.: B098298

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An In-depth Technical Guide to the Basic Properties of **Ethyl 5-Aminopyridine-3-Carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **Ethyl 5-aminopyridine-3-carboxylate**. It includes an analysis of its physicochemical characteristics, predicted basicity and solubility, and detailed experimental protocols for their determination. This document is intended to serve as a foundational resource for professionals utilizing this compound in synthesis, research, and drug development.

## Physicochemical Properties

**Ethyl 5-aminopyridine-3-carboxylate** is a substituted pyridine derivative containing a primary aromatic amine and an ethyl ester functional group. These groups dictate its chemical reactivity and physical properties.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	166.18 g/mol	<a href="#">[1]</a>
CAS Number	17285-76-6	<a href="#">[1]</a>
Appearance	Solid (predicted)	
Synonyms	5-Amino-3-pyridinecarboxylic acid ethyl ester, Ethyl 5-aminonicotinate	<a href="#">[1]</a>

## Core Basic Properties

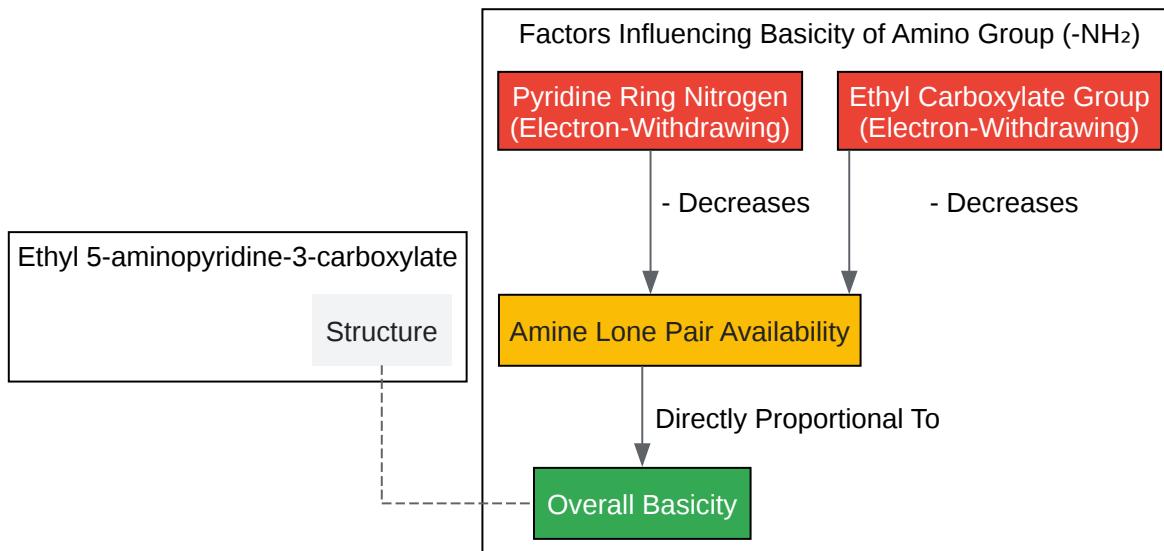
### Basicity and pKa Analysis

The basicity of **Ethyl 5-aminopyridine-3-carboxylate** is a critical parameter influencing its reactivity, solubility in acidic media, and interaction with biological targets. The primary contributor to its basicity is the lone pair of electrons on the exocyclic amino group (-NH<sub>2</sub>). However, this basicity is significantly modulated by the electronic effects of the pyridine ring and the carboxylate group.

- Influence of the Pyridine Ring: The nitrogen atom within the pyridine ring is electronegative and exerts an electron-withdrawing inductive effect, decreasing the electron density of the ring.
- Influence of the Ethyl Carboxylate Group: The ester group (-COOEt) is also strongly electron-withdrawing through both inductive and resonance effects.
- Combined Effect: Both substituents pull electron density away from the exocyclic amino group. This delocalization reduces the availability of the amine's lone pair for protonation, thereby making **Ethyl 5-aminopyridine-3-carboxylate** a significantly weaker base than simple aliphatic amines or even aniline.

While no experimental pKa value for this specific molecule is readily available in the literature, the pKa of the conjugate acid (pKaH) is expected to be low. For context, the predicted pKa of a structurally similar, but likely more basic compound, Ethyl 5-aminoypyrazolo[1,5-a]pyridine-3-

carboxylate, is  $2.38 \pm 0.30$ .<sup>[2]</sup> This suggests the basic strength of **Ethyl 5-aminopyridine-3-carboxylate** is substantially suppressed.



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Caption: Factors decreasing the basicity of the amino group.

## Solubility Profile

The solubility of a compound is determined by its polarity and ability to interact with the solvent. Based on its structure, the following solubility profile is predicted:

- Water: Likely sparingly soluble. While it possesses polar functional groups capable of hydrogen bonding (amine, ester, ring nitrogen), the overall molecule has significant nonpolar character from the aromatic ring and ethyl group.
- Aqueous Acid (e.g., 5% HCl): Expected to be soluble. The basic amino group will be protonated in an acidic solution to form an ammonium salt. This ionic salt is significantly more polar than the neutral molecule, leading to high water solubility.<sup>[3]</sup>

- Aqueous Base (e.g., 5% NaOH): Expected to be insoluble. The molecule lacks a significant acidic proton and will not react with a base to form a salt.[4]
- Organic Solvents (e.g., Ether, Dichloromethane): Expected to be soluble in moderately polar organic solvents.

## Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the core basic properties of **Ethyl 5-aminopyridine-3-carboxylate**.

### Protocol: Determination of pKa by Potentiometric Titration

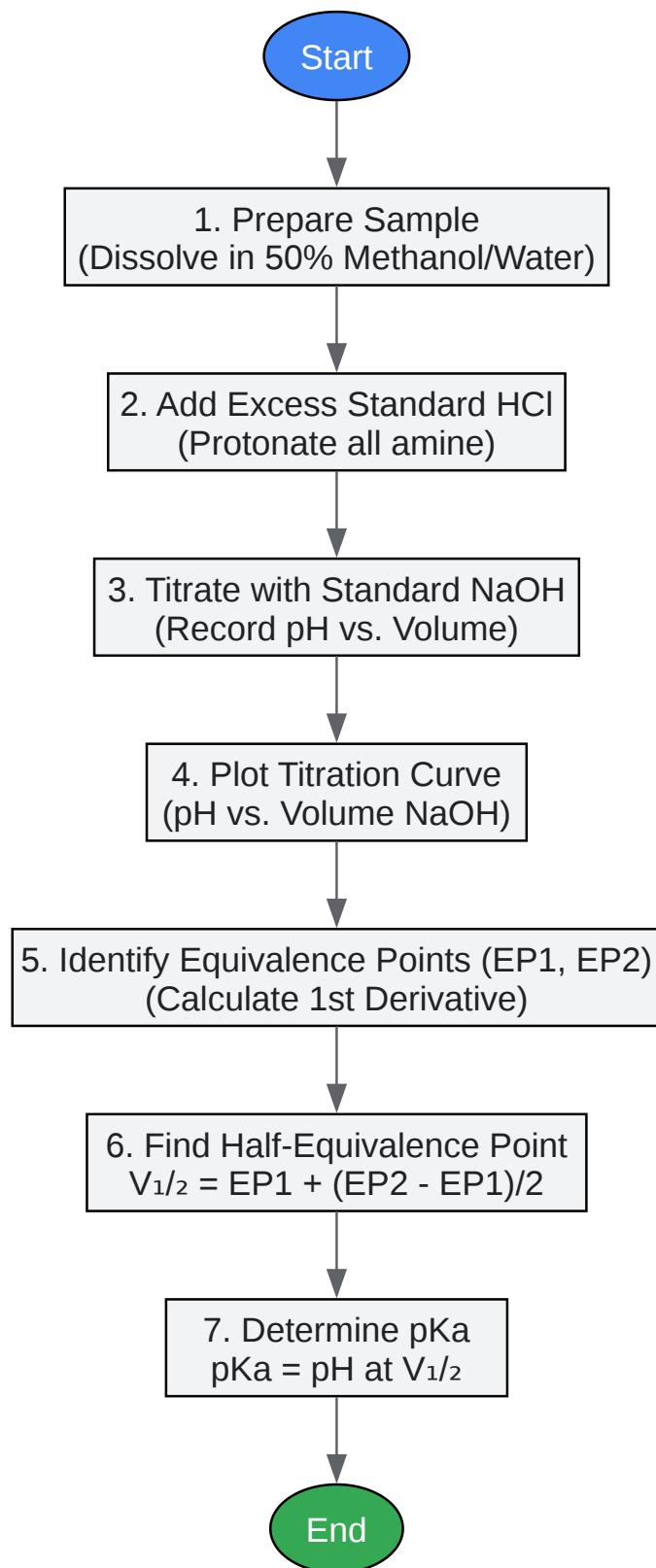
This protocol describes the determination of the pKa of the conjugate acid of the amine group using potentiometric titration in a mixed aqueous-organic solvent system to ensure solubility.

Apparatus and Reagents:

- pH meter with a calibrated glass electrode
- Automatic titrator or manual burette (Class A)
- Stir plate and magnetic stir bar
- Beaker (100 mL)
- **Ethyl 5-aminopyridine-3-carboxylate** (accurately weighed, ~20-40 mg)
- Methanol or Ethanol (ACS grade)
- Deionized water
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

Methodology:

- Sample Preparation: Accurately weigh approximately 20-40 mg of **Ethyl 5-aminopyridine-3-carboxylate** and transfer it to a 100 mL beaker.
- Dissolution: Add 25 mL of methanol or ethanol to dissolve the compound completely. Add 25 mL of deionized water to create a 1:1 mixed solvent system. Place a magnetic stir bar in the beaker and place it on a stir plate.
- Acidification: Add a stoichiometric excess of standardized 0.1 M HCl to the solution to ensure the complete protonation of all amine groups. For example, add 5.00 mL.
- Titration Setup: Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but not in contact with the stir bar. Begin gentle stirring.
- Titration: Titrate the excess acid and the protonated amine by adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). Record the pH value after each addition, allowing the reading to stabilize.
- Data Analysis:
  - Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
  - Calculate the first derivative ( $\Delta\text{pH}/\Delta V$ ) to precisely locate the equivalence points, which appear as peaks. The first equivalence point corresponds to the neutralization of excess HCl, and the second corresponds to the deprotonation of the protonated amine.
  - The volume of NaOH at the halfway point between the first and second equivalence points is the half-equivalence volume ( $V_{1/2}$ ).
  - The pKa of the conjugate acid is equal to the pH of the solution at this half-equivalence volume ( $\text{pKa} = \text{pH at } V_{1/2}$ ).



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Caption: Workflow for pKa determination via potentiometric titration.

## Protocol: Determination of Solubility Classification

This protocol follows a standard qualitative analysis scheme to classify the compound based on its solubility in different solvents.[3][4]

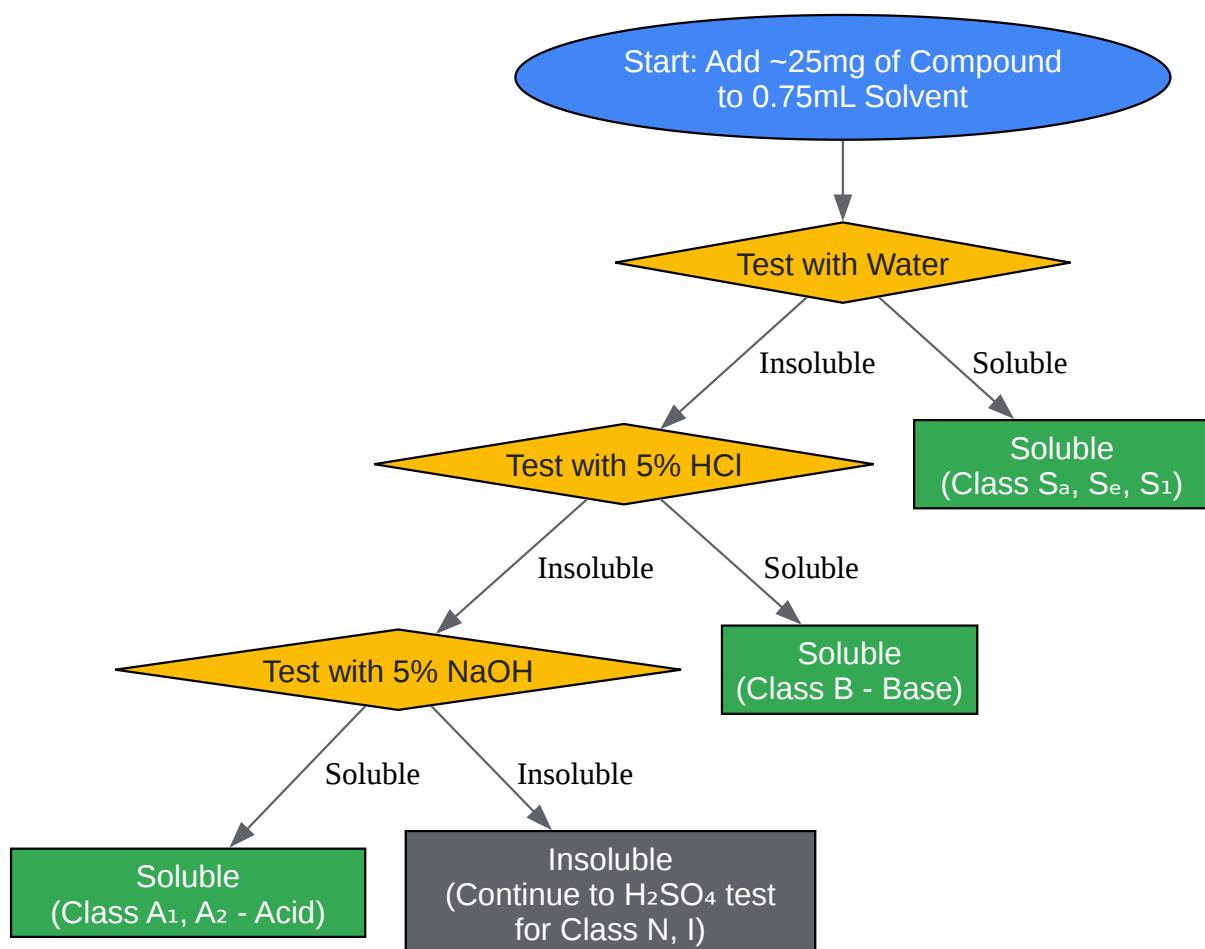
Apparatus and Reagents:

- Small test tubes (e.g., 10x75 mm) and a test tube rack
- Spatula
- Graduated pipettes or droppers
- **Ethyl 5-aminopyridine-3-carboxylate**
- Deionized water
- Diethyl ether
- 5% (w/v) Aqueous HCl solution
- 5% (w/v) Aqueous NaOH solution
- pH paper or litmus paper

Methodology:

- Water Solubility: Place ~25 mg of the compound into a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the compound dissolves completely, it is water-soluble. Test the pH of the aqueous solution with litmus paper.[3][4]
- Ether Solubility (if water-soluble): Place ~25 mg of the compound into a test tube. Add 0.75 mL of diethyl ether and shake. Observe for solubility.
- 5% HCl Solubility (if water-insoluble): Place ~25 mg of the compound into a test tube. Add 0.75 mL of 5% HCl solution and shake. Solubility indicates the presence of a basic functional group (Class B).[3]

- 5% NaOH Solubility (if water-insoluble): Place ~25 mg of the compound into a test tube. Add 0.75 mL of 5% NaOH solution and shake. Insolubility confirms the absence of a significant acidic group.
- Classification: Based on the results, classify the compound. **Ethyl 5-aminopyridine-3-carboxylate** is expected to be insoluble in water, insoluble in 5% NaOH, and soluble in 5% HCl, placing it in the Class B (Bases) solubility category.

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Caption: Logical workflow for solubility classification.

## Synthesis and Applications

**Ethyl 5-aminopyridine-3-carboxylate** is typically synthesized via Fischer esterification of its corresponding carboxylic acid.

- General Synthesis: 5-Aminopyridine-3-carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst (such as sulfuric acid or thionyl chloride) under reflux conditions. The excess ethanol serves as both reactant and solvent, driving the equilibrium towards the formation of the ethyl ester.[1]

In research and development, this compound serves primarily as a versatile synthetic intermediate. Its functional groups allow for a wide range of subsequent chemical modifications. The amino group can be acylated, alkylated, or transformed into other functional groups, while the ester can be hydrolyzed or used in transesterification reactions. These modifications are key steps in building more complex molecules for applications in medicinal chemistry and materials science.[1]

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